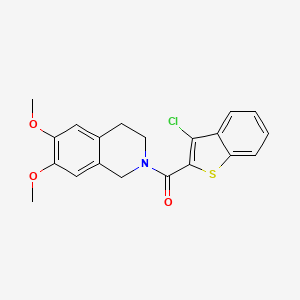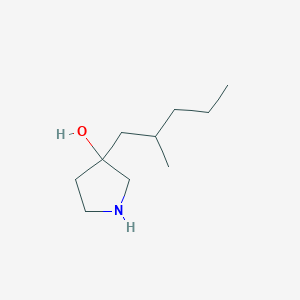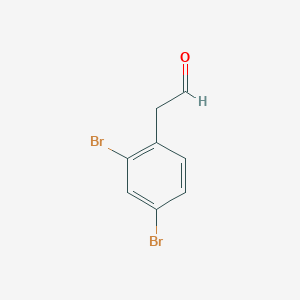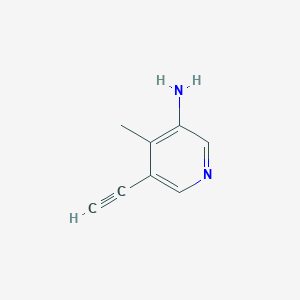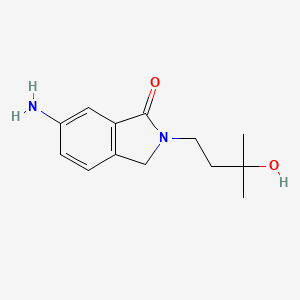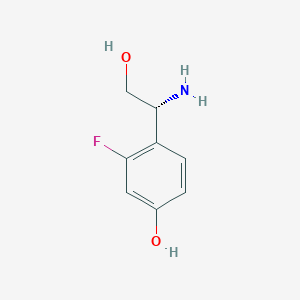![molecular formula C14H19N3O5 B13561224 2-{4-[(Tert-butoxy)carbonyl]morpholin-3-yl}pyrimidine-4-carboxylic acid](/img/structure/B13561224.png)
2-{4-[(Tert-butoxy)carbonyl]morpholin-3-yl}pyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[(Tert-butoxy)carbonyl]morpholin-3-yl}pyrimidine-4-carboxylic acid is a complex organic compound that belongs to the class of morpholine carboxylic acids This compound features a morpholine ring substituted by a tert-butoxycarbonyl group and a pyrimidine-4-carboxylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Tert-butoxy)carbonyl]morpholin-3-yl}pyrimidine-4-carboxylic acid typically involves multiple steps. One common method includes the introduction of the tert-butoxycarbonyl group into the morpholine ring using tert-butyl chloroformate under basic conditions. The pyrimidine-4-carboxylic acid moiety can be introduced through a nucleophilic substitution reaction involving a suitable pyrimidine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2-{4-[(Tert-butoxy)carbonyl]morpholin-3-yl}pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
2-{4-[(Tert-butoxy)carbonyl]morpholin-3-yl}pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-{4-[(Tert-butoxy)carbonyl]morpholin-3-yl}pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways involved depend on the specific biological context and target molecules.
相似化合物的比较
Similar Compounds
2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridin-3-yl acetic acid: A heterobifunctional crosslinker used in chemical biology.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperazin-1-yl]pyridine-3-carboxylate: Another compound with similar structural features used in synthetic organic chemistry.
Uniqueness
2-{4-[(Tert-butoxy)carbonyl]morpholin-3-yl}pyrimidine-4-carboxylic acid is unique due to its combination of a morpholine ring with a pyrimidine-4-carboxylic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various research applications.
属性
分子式 |
C14H19N3O5 |
|---|---|
分子量 |
309.32 g/mol |
IUPAC 名称 |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C14H19N3O5/c1-14(2,3)22-13(20)17-6-7-21-8-10(17)11-15-5-4-9(16-11)12(18)19/h4-5,10H,6-8H2,1-3H3,(H,18,19) |
InChI 键 |
MGZWTNLXUWRCBQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCOCC1C2=NC=CC(=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


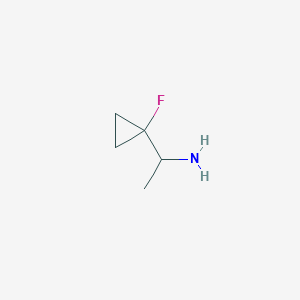
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13561152.png)
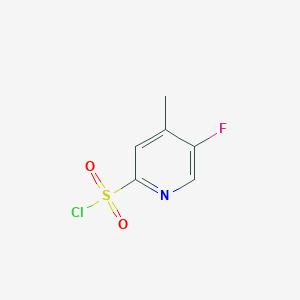
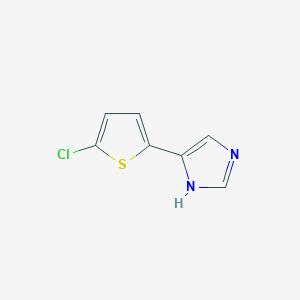
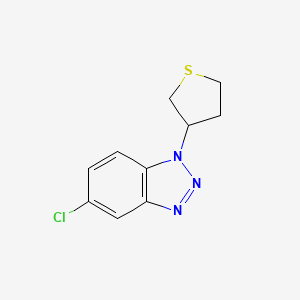

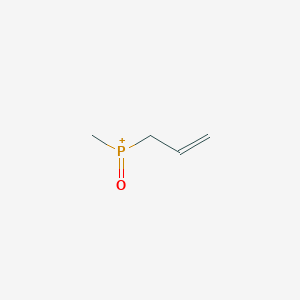
![2-[(6-Bromopyridin-3-yl)oxy]-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13561178.png)
